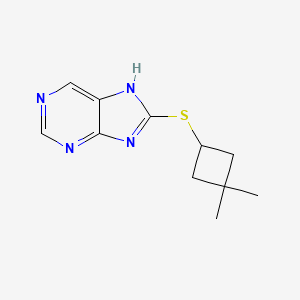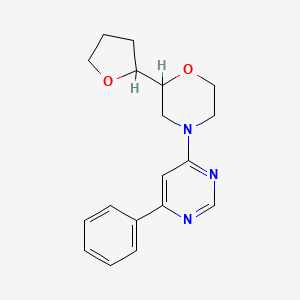
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole, also known as CCT251545, is a small molecule inhibitor that has shown promise in scientific research for its potential therapeutic applications.
作用机制
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of CK2 activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum by inhibiting the activity of the parasite's protein kinase PfCK2.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite's cell cycle.
实验室实验的优点和局限性
One advantage of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without the interference of other kinases. Additionally, this compound has been found to have low toxicity in vivo, making it a potential candidate for further preclinical studies. One limitation of using this compound in lab experiments is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in scientific research. One area of interest is the development of this compound as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the use of this compound as a tool for studying the role of CK2 in various cellular processes. Further studies are needed to elucidate the specific mechanisms by which this compound inhibits CK2 activity and its effects on various cellular processes.
合成方法
The synthesis of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole involves the reaction of 6-pyrrolidin-1-ylpyridin-3-amine with 1-cyclopropyl-1H-1,2,3-triazol-4-amine in the presence of copper sulfate and sodium ascorbate. This reaction leads to the formation of 6-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine. The subsequent reaction of this intermediate with 2-bromo-4-(4-methylmorpholin-4-yl)thiazole in the presence of potassium carbonate leads to the formation of this compound.
科学研究应用
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
属性
IUPAC Name |
4-(1-cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-8-22(7-1)16-6-3-12(9-18-16)17-19-15(11-24-17)14-10-23(21-20-14)13-4-5-13/h3,6,9-11,13H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPJTIRQMFGSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3=NC(=CS3)C4=CN(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol](/img/structure/B7436824.png)


![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)
![Methyl 3-[[2-hydroxy-3-(1-methylpyrazol-4-yl)propanoyl]amino]-3-(3-methylphenyl)propanoate](/img/structure/B7436859.png)
![6-[1-(3,4-dihydro-1H-isochromen-5-ylmethyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436869.png)
![1-[4-[4-[1-(2-Methylidenebutyl)triazol-4-yl]-1,3-thiazol-2-yl]piperazin-1-yl]ethanone](/img/structure/B7436889.png)
![ethyl 5-[[(4,4-dimethylcyclohexanecarbonyl)amino]methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7436896.png)
![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)